DMABA-d6 NHS ester

Description

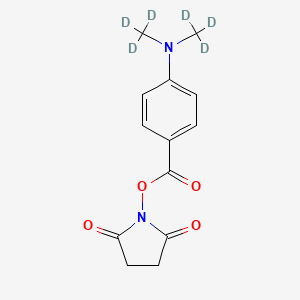

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601206770 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175002-04-6 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175002-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Overcoming the Challenge of Amine Quantification

An In-depth Technical Guide to Quantitative Analysis Using DMABA-d6 NHS Ester: Mechanism and Application

In the fields of metabolomics, clinical diagnostics, and pharmaceutical development, the precise quantification of low-abundance, amine-containing biomolecules is a persistent challenge. Biogenic amines, amino acids, and specific lipids are critical players in numerous physiological and pathological processes, but their inherent chemical properties—such as high polarity and poor ionization efficiency—complicate their analysis in complex biological matrices.[1][2]

To overcome these obstacles, chemical derivatization is an essential strategy. By modifying an analyte, we can enhance its volatility, thermal stability, and, most importantly, its detectability by mass spectrometry (MS).[3][4][5] This guide focuses on a particularly powerful dual-function reagent: 4-(dimethyl-d6-amino)benzoic acid, N-hydroxysuccinimidyl ester (this compound) . This compound serves not only as a high-efficiency derivatization agent to enhance MS signals but also as a stable isotope-labeled internal standard, unlocking the gold standard of analytical accuracy: isotope dilution mass spectrometry (IDMS).

This document provides a comprehensive exploration of the core mechanisms, experimental workflows, and data interpretation principles for researchers, scientists, and drug development professionals employing this compound for high-precision quantitative analysis.

Part 1: Deconstructing the this compound Molecule

The efficacy of this compound stems from the distinct roles of its three key chemical moieties:

-

The N-Hydroxysuccinimide (NHS) Ester: This is the workhorse of the molecule—a highly reactive group specifically designed for covalent modification of primary and secondary amines.[6] Its primary function is to securely attach the entire DMABA tag to the target analyte.

-

The 4-(Dimethylamino)benzoyl (DMABA) Moiety: This aromatic structure acts as a powerful "charge tag." The tertiary amine of the dimethylamino group is readily protonated, significantly enhancing the ionization efficiency of the derivatized analyte in positive-ion electrospray ionization (ESI), leading to a dramatic increase in signal intensity in the mass spectrometer.[7]

-

The Stable Isotope Label (d6): The six deuterium atoms (a stable, heavy isotope of hydrogen) on the two methyl groups are the key to its role in quantitative analysis.[8][9] This "heavy" tag creates a predictable mass shift (+6 Da) compared to its non-deuterated ("light") counterpart. This mass difference is easily resolved by a mass spectrometer, allowing the deuterated molecule to serve as a perfect internal standard.[10][11]

Part 2: The Core Mechanism of Action

The utility of this compound is rooted in two fundamental chemical principles: a specific covalent labeling reaction and the overarching methodology of isotope dilution.

The Amine Labeling Reaction: Nucleophilic Acyl Substitution

The core reaction is a nucleophilic acyl substitution. The unprotonated primary amine of the target analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide (NHS) leaving group to form a new, highly stable amide bond.[12][13]

This reaction is highly selective for primary amines, such as those found on the N-terminus of peptides or the side chain of lysine.[12]

Caption: Mechanism of this compound conjugation with a primary amine.

The Critical Role of pH

The reaction's efficiency is critically dependent on pH. The target amine must be in its unprotonated, nucleophilic state (-NH₂) to initiate the reaction.

-

At low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction.[14]

-

At optimal pH (7.2-8.5): A sufficient population of amines is deprotonated, allowing the reaction to proceed efficiently.[6][15]

-

At high pH (>9): While the amine is fully deprotonated, the NHS ester itself becomes susceptible to rapid hydrolysis (reaction with water). This competing reaction consumes the reagent and reduces the final yield of the desired conjugate.[12][15]

Therefore, maintaining the reaction buffer within the optimal pH range is paramount for achieving high labeling efficiency.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temp | Minutes |

| Sources:[14][15] |

The Principle of Stable Isotope Dilution Mass Spectrometry (IDMS)

IDMS is universally recognized as the gold standard for quantitative analysis because it corrects for virtually all sources of analytical variability.[10] The core principle is that the stable isotope-labeled internal standard (DMABA-d6 labeled analyte) is chemically identical to the endogenous analyte (which will be labeled with a "light" DMABA reagent).[11]

Because of this identity, the heavy standard behaves exactly the same as the light analyte during every step of the workflow: sample extraction, derivatization, chromatography, and ionization. Any loss of sample during preparation or any suppression of the MS signal due to matrix effects will affect both the light and heavy forms equally. The mass spectrometer, however, can easily distinguish them by their mass difference. Therefore, the ratio of the light analyte peak area to the heavy standard peak area remains constant and is directly proportional to the concentration of the analyte.

Caption: Workflow for quantitative analysis using stable isotope dilution.

Part 3: Experimental Workflow and Protocol

This section outlines a self-validating protocol for the quantification of a generic amine-containing analyte (e.g., a biogenic amine) in a biological fluid. The key to this workflow is the parallel preparation of unknown samples and a calibration curve.

-

Unknown Samples: Spiked with the "heavy" this compound.

-

Calibration Standards: Created by spiking known concentrations of the pure analyte into a blank matrix, which are then derivatized with the "light" (non-deuterated) DMABA NHS ester and spiked with the same amount of "heavy" this compound as the unknown samples.

Detailed Derivatization Protocol

Required Reagents:

-

This compound ("Heavy" Standard)

-

DMABA NHS Ester ("Light" Reagent)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]

-

0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5[16]

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Methanol (for protein precipitation, if needed)

-

Analyte-free matrix (e.g., stripped serum) for calibration curve

Protocol Steps:

-

Sample Preparation:

-

For protein-containing samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging at >10,000 x g for 10 minutes. Collect the supernatant.

-

For cleaner samples (e.g., urine), a simple dilution may suffice.[2]

-

-

Reagent Preparation:

-

Spiking and Derivatization:

-

For Unknown Samples: To 50 µL of prepared sample supernatant, add 10 µL of the "heavy" this compound stock solution.

-

For Calibration Standards: To 50 µL of blank matrix, add the appropriate volume of a pure analyte stock solution to achieve the desired concentration points (e.g., 1, 5, 10, 50, 100 ng/mL). Then, add 10 µL of the "heavy" this compound stock solution (the same amount as the unknowns) and 10 µL of the "light" DMABA NHS ester stock solution.

-

To all tubes, add 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).

-

Vortex gently and incubate at room temperature for 1 hour, protected from light.[19]

-

-

Reaction Quenching and Final Preparation:

-

Stop the reaction by adding 5 µL of 1% formic acid to acidify the mixture. This protonates any remaining amines and helps hydrolyze excess NHS ester.

-

Centrifuge the samples again to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Part 4: Data Analysis and Interpretation

The final step is to use the data generated by the LC-MS/MS to calculate the analyte concentration.

-

Data Acquisition: The mass spectrometer is set to monitor the specific mass transitions for both the light and heavy versions of the derivatized analyte (Multiple Reaction Monitoring or MRM mode).

-

Calibration Curve Construction: For each calibration standard, calculate the ratio of the chromatographic peak area of the light analyte to the peak area of the heavy internal standard. Plot this peak area ratio (Y-axis) against the known concentration of the analyte (X-axis). Perform a linear regression to generate a calibration curve.

Example Calibration Data:

| Standard Conc. (ng/mL) | Peak Area (Light) | Peak Area (Heavy) | Peak Area Ratio (Light/Heavy) |

| 1 | 15,500 | 1,510,000 | 0.010 |

| 5 | 78,000 | 1,550,000 | 0.050 |

| 10 | 160,000 | 1,580,000 | 0.101 |

| 50 | 795,000 | 1,560,000 | 0.510 |

| 100 | 1,590,000 | 1,575,000 | 1.009 |

-

Quantification of Unknowns:

-

For each unknown sample, calculate the peak area ratio of the endogenous (light) analyte to the spiked (heavy) internal standard.

-

Interpolate this ratio onto the calibration curve to determine the concentration of the analyte in the sample.

-

The equation of the line from the linear regression (y = mx + c) is used for this calculation, where 'y' is the measured peak area ratio.

-

Conclusion

This compound is a sophisticated analytical tool that addresses two major challenges in quantitative bioanalysis simultaneously. Its NHS ester functionality provides a robust and selective method for derivatizing primary amines, while the DMABA group ensures high ionization efficiency and sensitivity in mass spectrometry. Most importantly, the stable deuterium label enables the use of isotope dilution methodology, providing an unparalleled level of accuracy and precision by correcting for matrix effects and sample variability. By understanding the core chemical mechanisms and implementing a validated workflow, researchers can leverage this reagent to achieve reliable and reproducible quantification of critical amine-containing biomarkers.

References

-

Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research Report 32-26. Available from: [Link].

-

McLuckey, S. A., et al. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. PMC - NIH. Available from: [Link].

-

Oziomek, P., et al. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available from: [Link].

-

Tsikas, D., et al. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. Available from: [Link].

-

Lubeckyj, R. A., et al. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. NIH. Available from: [Link].

-

Goodenough, A. K., et al. Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central. Available from: [Link].

-

Kaspar, H., et al. Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics. ResearchGate. Available from: [Link].

-

Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available from: [Link].

-

Busch, K. L. Derivatization in Mass Spectrometry. Spectroscopy Online. Available from: [Link].

-

Abberior. NHS ester protocol for labeling proteins. Abberior. Available from: [Link].

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available from: [Link].

-

Tsikas, D. Quantitative GC–MS analysis of biogenic amines and polyamines. ResearchGate. Available from: [Link].

-

Mah, J., et al. Quantitative Analysis of Biogenic Amines in Different Cheese Varieties Obtained from the Korean Domestic and Retail Markets. PubMed. Available from: [Link].

-

Liu, R., et al. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available from: [Link].

-

D'Avolio, A., et al. Importance of Quantitative Analysis of Toxic Biogenic Amines in Food Matrices. Semantic Scholar. Available from: [Link].

-

Wójcik, M., et al. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. PubMed Central. Available from: [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. clearsynth.com [clearsynth.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. interchim.fr [interchim.fr]

- 18. broadpharm.com [broadpharm.com]

- 19. NHS ester protocol for labeling proteins [abberior.rocks]

DMABA-d6 NHS ester chemical properties and structure

An In-Depth Technical Guide to DMABA-d6 NHS Ester: Properties, Structure, and Application in Mass Spectrometry-Based Lipidomics

Authored by a Senior Application Scientist

Introduction

In the landscape of modern analytical biochemistry and drug development, the precise quantification of lipid species is paramount. Phosphatidylethanolamines (PEs) are a class of abundant phospholipids integral to cell membrane structure and various cellular signaling pathways.[1][2] Their structural diversity and involvement in pathological processes, such as oxidative stress-related diseases, make them critical targets for investigation.[1][2][3] However, the inherent complexity of the lipidome presents significant analytical challenges. This compound, a deuterated N-hydroxysuccinimide ester of 4-(dimethylamino)benzoic acid, has emerged as a powerful tool for the sensitive and specific analysis of PE lipids by mass spectrometry (MS).[3][4]

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It further details a robust experimental workflow for its application in comparative lipidomics, offering researchers and drug development professionals the foundational knowledge to leverage this reagent for high-fidelity lipid analysis.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled derivatizing reagent designed to react with primary amines.[4][5] The incorporation of six deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the relative quantification of PE lipids when used in conjunction with its non-deuterated analog, DMABA NHS ester.[1][2][6][7]

Chemical Structure

The structure of this compound consists of three key functional components:

-

A 4-(dimethylamino)benzoic acid (DMABA) core: This aromatic group provides a stable scaffold and possesses favorable ionization properties for mass spectrometry.

-

A deuterated dimethylamino group (-N(CD₃)₂): The six deuterium atoms on the two methyl groups introduce a +6 Da mass difference compared to the unlabeled analog, which is the basis for its use in stable isotope labeling workflows.

-

An N-hydroxysuccinimide (NHS) ester: This highly reactive group readily couples with primary amines, such as the headgroup of phosphatidylethanolamine, to form a stable amide bond.[8]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of PE lipids from a biological extract for comparative analysis.

Materials:

-

DMABA NHS ester

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) [9][10]* 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) [9][10]* Lipid extract from control and treated samples

-

Solvents for liquid chromatography and mass spectrometry

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Sample Preparation:

-

Derivatization Reaction:

-

Sample Pooling and Purification:

-

Combine the labeled control and treated samples into a single vial.

-

Purify the pooled sample to remove excess derivatizing reagent and byproducts. This can be achieved by solid-phase extraction (SPE) or liquid-liquid extraction, depending on the sample complexity and downstream analytical method.

-

-

LC-MS/MS Analysis:

-

Reconstitute the purified, labeled lipid extract in a suitable solvent for reverse-phase liquid chromatography.

-

Analyze the sample by LC-MS/MS using a precursor ion scan method to detect the common fragment ion generated from the DMABA-labeled PE lipids.

-

-

Data Analysis:

-

Identify pairs of peaks corresponding to the light (DMABA-labeled) and heavy (DMABA-d6-labeled) forms of each PE species.

-

Calculate the peak area ratios for each pair to determine the relative abundance of each PE lipid in the treated sample compared to the control.

-

Conclusion

This compound is an invaluable reagent for researchers in lipidomics and drug development. Its well-defined chemical properties and predictable reactivity enable robust and sensitive quantification of phosphatidylethanolamines. The stable isotope labeling strategy, coupled with a precursor ion scanning mass spectrometry approach, allows for high-throughput, comparative analysis of PE lipid profiles in complex biological systems. By understanding the principles outlined in this guide, scientists can confidently implement this powerful tool to advance their research into the roles of PE lipids in health and disease.

References

-

This compound - Biochemicals - CAT N°: 11218 - Bertin bioreagent. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound|1175002-04-6 - 安捷凯生物医药. (n.d.). Retrieved January 16, 2026, from [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.). Retrieved January 16, 2026, from [Link]

-

NHS ester protocol for labeling proteins - Abberior. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | CAS 1175002-04-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. DMABA NHS ester | CAS 58068-85-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound|1175002-04-6|安捷凯 [anjiechem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [merckmillipore.com]

An In-depth Technical Guide to the Synthesis and Purification of DMABA-d6 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-(dimethylamino-d6)benzoic acid N-succinimidyl ester (DMABA-d6 NHS ester), a crucial deuterated labeling reagent. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the process for successful implementation in the laboratory.

Introduction: The Significance of Deuterated Labeling Reagents

In the landscape of modern biomedical research, particularly in proteomics and metabolomics, stable isotope labeling has emerged as an indispensable tool for quantitative analysis. Deuterium-labeled compounds, such as this compound, offer a cost-effective and versatile option for introducing a mass shift in molecules of interest, enabling their precise quantification by mass spectrometry.[1][2] The primary amine-reactive N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the DMABA-d6 tag to proteins, peptides, and other biomolecules, facilitating comparative studies of complex biological samples.[3]

This guide will delineate a robust methodology for the synthesis of the deuterated precursor, 4-(dimethylamino-d6)benzoic acid, its subsequent conversion to the active NHS ester, and the critical purification strategies required to obtain a high-purity product suitable for sensitive downstream applications.

Synthesis of 4-(dimethylamino-d6)benzoic acid

The synthesis of the deuterated carboxylic acid precursor is a critical first step that dictates the isotopic purity of the final product. The most common approach involves the deuteromethylation of a suitable precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-(dimethylamino-d6)benzoic acid involves the N-alkylation of a 4-aminobenzoic acid derivative with a deuterated methyl source.

Caption: Retrosynthetic analysis of 4-(dimethylamino-d6)benzoic acid.

Experimental Protocol: Synthesis of 4-(dimethylamino-d6)benzoic acid

This protocol outlines a general procedure for the synthesis of 4-(dimethylamino-d6)benzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-aminobenzoic acid | 137.14 | 1.0 g | 1.0 |

| Deuterated methyl iodide (CD3I) | 144.96 | 1.5 mL | ~3.0 |

| Potassium carbonate (K2CO3) | 138.21 | 3.0 g | ~3.0 |

| Acetone | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Hydrochloric acid (HCl), 1M | - | As needed | - |

Procedure:

-

To a round-bottom flask, add 4-aminobenzoic acid and potassium carbonate.

-

Add acetone to the flask and stir the suspension.

-

Slowly add deuterated methyl iodide to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(dimethylamino-d6)benzoic acid as a solid.

Synthesis of this compound

The activation of the carboxylic acid group of 4-(dimethylamino-d6)benzoic acid to an NHS ester is a crucial step to enable its reactivity towards primary amines. Carbodiimide-mediated coupling is a widely used and effective method for this transformation.[4][5][6]

Reaction Principle

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxyl group to form a highly reactive O-acylisourea intermediate.[4][6] This intermediate then reacts with N-hydroxysuccinimide (NHS) to form the more stable NHS ester, with the carbodiimide being converted to a urea byproduct.[4]

Caption: General reaction pathway for NHS ester synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-(dimethylamino-d6)benzoic acid | 171.23 | 500 mg | 1.0 |

| N-hydroxysuccinimide (NHS) | 115.09 | 368 mg | 1.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 660 mg | 1.1 |

| Dichloromethane (DCM), anhydrous | - | 20 mL | - |

| Diethyl ether, anhydrous | - | As needed | - |

Procedure:

-

Dissolve 4-(dimethylamino-d6)benzoic acid and N-hydroxysuccinimide in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous dichloromethane dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

The dicyclohexylurea (DCU) byproduct will precipitate as a white solid.[4]

-

Filter the reaction mixture to remove the DCU precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent labeling reactions. NHS esters are susceptible to hydrolysis, so anhydrous conditions and careful handling are paramount.

Purification Strategies

Several methods can be employed for the purification of NHS esters, with the choice depending on the scale of the reaction and the nature of the impurities.

-

Precipitation/Crystallization: This is often the simplest and most effective method for obtaining high-purity crystalline products. The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then precipitated by the addition of a non-solvent (e.g., hexanes or diethyl ether).

-

Chromatography: While effective, silica gel chromatography should be approached with caution due to the potential for hydrolysis of the NHS ester on the acidic silica surface. If chromatography is necessary, using a less acidic stationary phase like neutral alumina or deactivated silica gel can be beneficial. Reverse-phase HPLC is also a viable option for high-purity separation.

Recommended Purification Protocol

Procedure:

-

Dissolve the crude this compound in a minimal amount of anhydrous dichloromethane.

-

Slowly add anhydrous diethyl ether to the solution while stirring until a precipitate forms.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by filtration, washing with a small amount of cold, anhydrous diethyl ether.

-

Dry the purified this compound under high vacuum to remove all traces of solvent.

-

Store the final product in a desiccator at -20°C to prevent hydrolysis.

Analytical Characterization and Quality Control

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Analytical Techniques

A combination of spectroscopic and spectrometric techniques should be employed for comprehensive analysis.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural verification and assessment of deuteration. | Absence or significant reduction of the signal corresponding to the N-methyl protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry (LC-MS or GC-MS) | Determination of molecular weight and isotopic purity. | A molecular ion peak corresponding to the mass of this compound. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for the ester carbonyl, imide carbonyls, and aromatic ring. |

Purity Assessment

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A high-purity product should exhibit a single major peak.

Conclusion

The synthesis and purification of this compound require careful execution and attention to detail, particularly concerning the exclusion of moisture to prevent hydrolysis of the active ester. By following the protocols and understanding the principles outlined in this guide, researchers can confidently produce high-quality deuterated labeling reagents for their quantitative proteomics and other biomedical research applications.

References

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

2,6-Dimethylaniline-D6. MySkinRecipes. Available at: [Link]

-

ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of the 4-N,N-Dimethylaminobenzoic Acid Complexes of Mn(II), Co(II), Ni(II). DergiPark. Available at: [Link]

-

NHS ester labeling of amino moeities. Fürth lab. Available at: [Link]

- Process for preparing N,N-dimethylaminobenzoic acids. Google Patents.

-

This compound. Bertin Bioreagent. Available at: [Link]

-

4-Dimethylamino Benzoic Acid-d6. Axios Research. Available at: [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

-

Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Available at: [Link]

-

The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Available at: [Link]

-

Conditions for coupling to an N-hydroxysuccinimide ester. Reddit. Available at: [Link]

-

4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester as a highly sensitive chemiluminescence derivatization reagent for amines in liquid chromatography. PubMed. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 1175002-04-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

A Guide to Quantitative Aminolipid Analysis Using Isotopic Derivatization with DMABA-d6 NHS Ester

Introduction: Navigating the Complexity of the Lipidome

In the intricate landscape of cellular biology, lipids are far more than simple structural components or energy depots. They are critical signaling molecules, mediators of inflammation, and key players in the pathogenesis of numerous diseases. Lipidomics, the large-scale study of these molecules, therefore offers a powerful window into cellular function and dysfunction. However, the sheer diversity and dynamic range of lipid species present a formidable analytical challenge. Particularly, aminophospholipids like phosphatidylethanolamine (PE) are often difficult to analyze with high sensitivity and specificity using standard mass spectrometry (MS) techniques due to their ionization properties.[1]

To overcome these hurdles, chemical derivatization has emerged as a robust strategy to enhance the analytical performance of MS-based lipidomics.[1] This guide focuses on a powerful isotopic labeling approach utilizing N,N-dimethylaminobutyric acid N-hydroxysuccinimidyl ester (DMABA NHS ester) and its stable isotope-labeled counterpart, DMABA-d6 NHS ester. This technique facilitates the sensitive detection and, crucially, the relative quantification of PE and other primary amine-containing lipids, providing researchers with a reliable tool to probe the dynamic nature of the aminolipidome.

The Principle of DMABA NHS Ester Derivatization

The core of this methodology lies in the specific and efficient reaction between the N-hydroxysuccinimide (NHS) ester functional group of the DMABA reagent and the primary amine of the lipid headgroup (e.g., the ethanolamine moiety of PE).[2] This reaction, conducted under mild conditions, forms a stable amide bond, covalently "tagging" the lipid.

The genius of this approach is twofold:

-

Enhanced MS Detection: The attached DMABA group is readily ionizable, significantly improving the signal intensity of the derivatized lipid in positive-ion electrospray ionization mass spectrometry (ESI-MS). Furthermore, upon collision-induced dissociation (CID) in the mass spectrometer, the DMABA tag produces a consistent and highly abundant fragment ion. This allows for the use of a precursor ion scan, a powerful MS technique where the instrument selectively detects all parent ions that produce a specific, common fragment.[3][4] For DMABA-labeled lipids, this means all PE species, regardless of their fatty acid composition, can be detected in a single, targeted analysis.[2][3][4]

-

Relative Quantification through Isotopic Labeling: By using both the unlabeled ("light," d0) DMABA NHS ester and a deuterium-labeled ("heavy," d6) version, we can perform comparative analyses. In a typical experiment, a control sample is derivatized with the light reagent, and a treated or experimental sample is derivatized with the heavy reagent. The six deuterium atoms on the dimethylamino group of the this compound add 6 Daltons to the mass of the tag without significantly altering its chemical properties or chromatographic behavior.[3][4] After derivatization, the samples are combined (the "split-and-pool" methodology) and analyzed simultaneously by MS. The relative abundance of a specific lipid species in the control versus the treated sample can then be determined by comparing the signal intensities of the light and heavy isotopologues.[5]

Chemical Reaction and Mass Spectrometry Fragmentation

The derivatization reaction proceeds as follows: the primary amine of the phosphatidylethanolamine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Derivatization of PE with this compound.

In the mass spectrometer, the derivatized PE lipids fragment in a predictable manner. The most significant fragmentation event is the cleavage of the bond between the DMABA moiety and the lipid, generating a characteristic precursor ion.

-

d0-DMABA-labeled PE produces a precursor ion at m/z 191.1 [3][4]

-

d6-DMABA-labeled PE produces a precursor ion at m/z 197.1 [4][6]

This distinct mass difference allows for the simultaneous monitoring of both light and heavy labeled lipids in a single MS run.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the foundational work by Zemski Berry et al. and provides a robust starting point for the analysis of PE lipids in biological extracts.[2][6]

Materials:

-

DMABA NHS ester (light, d0)

-

This compound (heavy, d6)

-

Lipid extract from control and experimental samples

-

Ethanol (200 proof)

-

Triethylammonium bicarbonate buffer (0.25 M, pH ~8.3-8.5)

-

High-purity water, chloroform, and methanol for extraction

-

Solid Phase Extraction (SPE) cartridges (e.g., silica-based) for cleanup

-

LC-MS system capable of precursor ion scanning

Workflow Overview:

Caption: Experimental workflow for relative quantification of PE lipids.

Detailed Procedure:

-

Sample Preparation:

-

Perform a lipid extraction (e.g., using the Bligh-Dyer method) on your control and treated biological samples.

-

Dry the lipid extracts under a stream of nitrogen.

-

-

Derivatization Reaction:

-

Prepare a fresh solution of each DMABA NHS ester reagent (d0 and d6) in a suitable organic solvent like anhydrous acetonitrile or DMSO at a concentration of 10 mg/mL.[6]

-

Reconstitute the dried lipid extract from the control sample in 80 µL of an 80:20 (v/v) mixture of ethanol and 0.25 M triethylammonium bicarbonate buffer.

-

Add 20 µL of the 10 mg/mL d0-DMABA NHS ester solution to the control sample.

-

Reconstitute the dried lipid extract from the treated sample in 80 µL of the same ethanol/buffer mixture.

-

Add 20 µL of the 10 mg/mL d6-DMABA NHS ester solution to the treated sample.

-

Vortex both samples gently and incubate at 60°C for 1 hour to drive the reaction to completion.[6] The elevated temperature increases the reaction rate. The slightly alkaline pH of the buffer is crucial for ensuring the primary amine of the lipid is deprotonated and thus nucleophilic.[5]

-

-

Sample Pooling and Cleanup:

-

After incubation, combine the control (d0-labeled) and treated (d6-labeled) reaction mixtures into a single tube.

-

Perform a Bligh-Dyer extraction on the pooled sample to remove excess reagent, N-hydroxysuccinimide byproduct, and other water-soluble components.[6] The organic phase will contain the derivatized lipids.

-

Dry the organic phase under nitrogen.

-

For further purification, the dried extract can be subjected to solid-phase extraction (SPE) to isolate the phospholipid fraction.[6]

-

-

LC-MS/MS Analysis:

-

Reconstitute the final, purified lipid extract in a solvent compatible with your reverse-phase LC system (e.g., methanol/chloroform).

-

Inject the sample onto an LC column (e.g., C18) to separate the different lipid species based on their hydrophobicity.

-

Set up the mass spectrometer to operate in positive ion mode and to perform simultaneous precursor ion scans for m/z 191.1 (for d0-labeled PEs) and m/z 197.1 (for d6-labeled PEs).[4][6]

-

Data Interpretation and Quantitative Analysis

The output of the LC-MS analysis will be two parallel chromatograms: one showing all the lipid species that fragmented to m/z 191.1 (control) and another for those that fragmented to m/z 197.1 (treated). Each peak in the chromatogram corresponds to a specific PE molecular species.

To perform relative quantification, integrate the peak area for each lipid species in both the d0 and d6 channels. The ratio of the peak areas (d6/d0) for a given lipid provides a direct measure of its change in abundance in the treated sample relative to the control.

Table 1: Representative Quantitative Data from a Lipid Oxidation Study

The following table illustrates the type of data that can be generated. In this hypothetical experiment, liposomes were subjected to oxidative stress, and the changes in PE species were measured using the DMABA-d6/d0 labeling strategy.

| Lipid Species (m/z of d0-form) | Control (d0) Peak Area | Oxidized (d6) Peak Area | Fold Change (d6/d0) |

| PE(38:4) | 1,250,000 | 487,500 | 0.39 |

| PE(40:6) | 980,000 | 245,000 | 0.25 |

| Oxidized PE-product A | Not Detected | 650,000 | N/A |

| Oxidized PE-product B | Not Detected | 890,000 | N/A |

Data are for illustrative purposes.

This data clearly shows a decrease in the abundance of polyunsaturated PE species (38:4 and 40:6), which are susceptible to oxidation, and the appearance of new oxidized PE products in the treated sample. This demonstrates the power of the technique to simultaneously observe the depletion of substrates and the formation of products in a biological process.[2][3][4]

Conclusion and Outlook

The use of this compound in conjunction with its unlabeled analog provides a powerful, reliable, and highly specific method for the relative quantification of phosphatidylethanolamines and other primary amine-containing lipids. By enhancing mass spectrometric detection and enabling isotopic multiplexing, this technique empowers researchers to accurately profile changes in the aminolipidome in response to various stimuli, genetic modifications, or disease states. This self-validating system, where each lipid serves as its own internal standard, ensures a high degree of confidence in the quantitative data. As lipidomics continues to uncover the profound roles of lipids in health and disease, methods like this compound derivatization will be indispensable tools for drug development professionals and biomedical researchers alike.

References

-

Zemski Berry, K.A., Turner, W.W., VanNieuwenhze, M.S., & Murphy, R.C. (2009). Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. Analytical Chemistry, 81(16), 6633-40. [Link]

-

Zemski Berry, K.A., Turner, W.W., VanNieuwenhze, M.S., & Murphy, R.C. (2010). Characterization of oxidized phosphatidylethanolamine derived from RAW 264.7 cells using 4-(dimethylamino)benzoic acid derivatives. European Journal of Mass Spectrometry, 16(3), 463-70. [Link]

-

Zemski Berry, K.A., Turner, W.W., VanNieuwenhze, M.S., & Murphy, R.C. (2011). Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives. European journal of mass spectrometry (Chichester, England), 16(3), 463-470. [Link]

-

LIPID MAPS. (2019, October 7). DMABA Derivatization Aminophospholipid [Video]. YouTube. [Link]

-

Zemski Berry, K. A., et al. (2009). Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids. Analytical Chemistry. [Link]

-

Bertin Bioreagent. (n.d.). This compound. [Link]

-

PerkinElmer. (2022, March 18). Utilizing Precursor and Product Ion Scans as a Method Development Tool on the NexION 5000 ICP-MS [Video]. YouTube. [Link]

-

G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

-

Nguyen, T. H. D., et al. (2023). Split-and-pool synthesis to generate scalable combinatorial oligonucleotide libraries on magnetic nanoparticles. STAR Protocols. [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Zemski Berry, K. A., et al. (2010). Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells Using 4-(Dimethylamino) Benzoic Acid Derivatives. ResearchGate. [Link]

-

Han, X., & Gross, R. W. (2005). Shotgun lipidomics of phosphoethanolamine-containing lipids in biological samples after one-step in situ derivatization. Journal of Lipid Research, 46(1), 158-167. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of oxidized phosphatidylethanolamine derived from RAW 264.7 cells using 4-(dimethylamino)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of DMABA Derivatization Reagents

Introduction: The Role of Derivatization in Modern Analysis

In the landscape of analytical chemistry, the challenge often lies not in detecting a molecule, but in detecting it with sufficient sensitivity, selectivity, and ease. Many compounds of biological and pharmaceutical interest lack the intrinsic physicochemical properties—such as a strong chromophore for UV-Vis absorption or volatility for gas chromatography—required for straightforward analysis. Chemical derivatization provides an elegant solution. It is the process of transforming an analyte into a new compound, or 'derivative', that possesses properties more amenable to the chosen analytical technique.[1][2] This strategic chemical modification can enhance detectability, improve chromatographic separation, and increase the overall reliability of an analytical method.[1]

For over a century, one reagent has remained a cornerstone of derivatization chemistry: p-Dimethylaminobenzaldehyde, commonly known as DMABA.[3] First introduced in a clinical context, its utility has expanded dramatically, finding applications in microbiology, pharmaceutical analysis, environmental science, and forensics.[3][4] This guide provides a comprehensive exploration of the discovery, mechanistic principles, and diverse applications of DMABA and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and field-proven insights required to leverage these powerful reagents effectively.

Chapter 1: The Genesis of a Reagent: Paul Ehrlich's Diagnostic Breakthrough

The story of DMABA as a reagent begins not in an analytical chemistry lab, but in the world of clinical medicine. In 1901, the German physician and Nobel laureate Paul Ehrlich, renowned for his pioneering work in hematology, immunology, and chemotherapy, developed a simple colorimetric test to detect urobilinogen in urine.[5] Ehrlich discovered that a solution of DMABA in acidified ethanol produced a characteristic red-to-purple color in the presence of urobilinogen, a bile pigment.[6] This reaction, which became known as the "Ehrlich test," was a powerful diagnostic tool, enabling physicians to distinguish between different forms of jaundice and diagnose liver dysfunction and hemolytic conditions.[5][6][7] Ehrlich originally used the reagent to differentiate typhoid from simple diarrhea, marking a significant step in clinical diagnostics.[6][8][9] This initial application demonstrated the profound potential of a simple aldehyde to solve complex diagnostic challenges, paving the way for its widespread adoption in science.

Chapter 2: The Chemistry of Color: Mechanism of the Ehrlich Reaction

The efficacy of DMABA lies in a classic electrophilic substitution reaction. The unique structural feature of DMABA, containing a potent electron-donating dimethylamino group in the para position to the aldehyde's carbonyl group, is key to its reactivity.[3][4] In a strongly acidic medium, typically provided by concentrated hydrochloric acid, the aldehyde's carbonyl oxygen is protonated. This protonation makes the aldehydic carbon a powerful electrophile.

This activated DMABA molecule then attacks an electron-rich position on a target analyte. For the reaction's most famous substrates—indole-containing compounds like tryptophan, urobilinogen, and psychedelic alkaloids—this attack occurs at the C2 position of the indole ring, which is rich in electron density.[8][10] The reaction proceeds through a condensation mechanism, forming a resonance-stabilized carbocation intermediate, often referred to as an azafulvenium salt, which is intensely colored.[8] It is this stable, conjugated system that is responsible for the characteristic red, pink, or purple chromophore observed in a positive test.

Caption: Fig. 1: Mechanism of the Ehrlich Reaction with Indole.

Chapter 3: The Archetypal Reagent: Formulation and Self-Validation

The trustworthiness of any analytical method begins with the quality of its reagents. While various formulations exist, the classic Ehrlich's reagent provides a robust starting point. The purity of the DMABA itself is critical; impurities can lead to high background noise and reduced reagent stability, particularly in sensitive chromatographic applications.[11]

Experimental Protocol: Preparation of Standard Ehrlich's Reagent

This protocol describes the preparation of a standard, versatile Ehrlich's reagent solution.

1. Objective: To prepare a stable DMABA reagent for qualitative and quantitative colorimetric analysis.

2. Materials:

- p-Dimethylaminobenzaldehyde (DMABA), high-purity or analytical grade

- Ethanol, 95%

- Concentrated Hydrochloric Acid (HCl)

- Glassware: 100 mL volumetric flask, beakers

- Amber glass storage bottle

3. Procedure:

- Weigh 1.0 g of high-purity DMABA powder and transfer it to a 100 mL beaker.

- Add 50 mL of 95% ethanol to the beaker. Stir until the DMABA is completely dissolved. The choice of ethanol as a solvent ensures the solubility of the organic DMABA.

- Carefully and slowly, add 50 mL of concentrated hydrochloric acid to the solution. Causality: The strong acid is essential for protonating the aldehyde, thereby activating it for the electrophilic substitution reaction. This step should be performed in a fume hood due to the corrosive nature of concentrated HCl.

- Transfer the final solution to a clean, amber glass bottle.

4. Storage and Stability:

- Store the reagent in the amber bottle at 4°C to protect it from light and heat, which can cause degradation.[5]

- The reagent is best used when fresh.[6][8] For quantitative applications, it is advisable to prepare a fresh solution weekly or validate its performance with a known standard before use.

5. Self-Validation System:

- Blank: Before analyzing any samples, a reagent blank (all components of the assay except the analyte) should be run to zero the spectrophotometer. This corrects for any inherent color of the reagent itself.

- Positive Control: Analyze a known concentration of a standard compound (e.g., tryptophan or indole) to confirm the reagent's reactivity. The resulting color intensity should fall within an expected range.

- Negative Control: Analyze a sample matrix known to be free of the target analyte to ensure no interfering compounds produce a false positive result.

Chapter 4: Core Applications in Spectrophotometry

The simplicity of the Ehrlich reaction makes it ideal for rapid and cost-effective spectrophotometric analysis across various disciplines.

Microbiology: The Indole Test

A cornerstone of bacterial identification, the indole test checks for a bacterium's ability to break down the amino acid tryptophan into indole. This is a key differentiating test for the Enterobacteriaceae family.[5]

Caption: Fig. 2: Workflow for the Microbiological Indole Test.

Protocol: Indole Test

-

Inoculate a pure bacterial colony into a tube containing tryptophan-rich broth.

-

Incubate the tube at 37°C for 24-48 hours. Causality: This allows sufficient time for bacterial growth and the enzymatic action of tryptophanase, if present, to produce indole.

-

Following incubation, add 5 drops of Kovac's reagent (a variation of Ehrlich's reagent using isoamyl alcohol) or Ehrlich's reagent directly to the broth surface.

-

Observe for an immediate color change. The formation of a red or cherry-red ring at the interface of the reagent and the broth indicates the presence of indole and is a positive result.[5]

Clinical and Pharmaceutical Analysis

DMABA is widely used for the quantitative determination of various substances in biological fluids and pharmaceutical formulations. A common application is the determination of serotonin derivatives in natural products or active pharmaceutical ingredients (APIs).[3]

Table 1: Summary of Spectrophotometric Applications

| Analyte | Matrix | Wavelength (λmax) | Application Area | Reference |

| Urobilinogen | Urine | ~560-570 nm | Clinical Diagnostics | [5][6] |

| Porphobilinogen | Urine | ~555 nm | Clinical Diagnostics | [5] |

| Indole | Bacterial Broth | ~570 nm | Microbiology | [5] |

| Serotonin Derivatives | Safflower Seeds | 625 nm | Natural Products | [3] |

| Tryptophan | Protein Samples | ~570 nm | Biochemistry | [9] |

| Hydrazine | Water Samples | 457 nm | Environmental Monitoring | [10] |

Chapter 5: Advancing Separation Science: DMABA in Chromatography

While direct spectrophotometry is effective for simple matrices, complex samples like animal feed or pharmaceutical formulations require the separation power of chromatography. Here, DMABA is employed as a derivatization reagent to enhance the detection of analytes that lack a native chromophore.[4][11]

Post-Column Derivatization in HPLC

In this technique, the analyte is first separated from matrix components by a High-Performance Liquid Chromatography (HPLC) column. The column effluent is then mixed with the DMABA reagent in a post-column reactor. The resulting colored derivative then flows into the detector.

Rationale: This approach is highly selective. By shifting the detection wavelength into the visible range (e.g., 450 nm for sulfa drugs), interference from the many sample components that absorb in the UV range is eliminated.[11] This significantly improves the signal-to-noise ratio and the reliability of quantification.

Caption: Fig. 3: HPLC with Post-Column Derivatization (PCD).

Protocol: HPLC-PCD for Sulfamethazine Analysis This method is adapted from official methods for the analysis of sulfa drugs in animal feeds.[4][11]

-

Chromatographic System: A standard HPLC system with a C18 column.

-

Post-Column System: A reagent pump, a mixing tee, a reaction coil (e.g., 0.5 mL), and a UV-Vis detector set to 450 nm.[11]

-

Mobile Phase: A suitable gradient of acetonitrile and water.

-

Derivatization Reagent: 1.5 g of high-purity DMABA in 100 mL glacial acetic acid, 60 mL methanol, and 40 mL water.[11] Causality: This specific solvent system is optimized for miscibility with the HPLC mobile phase and to provide the acidic conditions necessary for the reaction. The reagent should be kept under an inert gas (e.g., helium) to extend its life up to one week.[11]

-

Procedure: a. Inject the extracted and filtered sample onto the HPLC column. b. After the sulfamethazine peak elutes from the column, it is mixed with the DMABA reagent pumped at a constant flow rate. c. The mixture travels through the reaction coil, allowing sufficient time for the color-forming reaction to occur. d. The colored derivative is detected at 450 nm.

-

Quantification: A calibration curve is generated by injecting known concentrations of a sulfamethazine standard and plotting the peak area against concentration.

Table 2: Summary of Chromatographic Applications

| Analyte | Method | Derivatization | Detection | Application Area | Reference |

| Sulfamethazine | HPLC | Post-column | 450 nm | Animal Feed Analysis | [4][11] |

| Phenylpropanolamine | HPLC | Pre-column | 418 nm | Pharmaceuticals | [4] |

| Urea | HPTLC | Spray Reagent | Densitometry | Pharmaceuticals | [4] |

| Amino Acids | TLC | Spray Reagent | Visual/Luminescence | Forensics (Latent Prints) | [12] |

Chapter 6: Beyond the Original: DMABA Derivatives and Analogs

While DMABA is the most prominent reagent of its class, structural analogs have been developed for specific applications. The "van Urk reagent," for example, uses a slightly different formulation for psychedelic drug testing.[8] A more significant chemical modification is found in p-Dimethylaminocinnamaldehyde (DMACA). The addition of a vinyl group between the benzene ring and the aldehyde group extends the conjugated system of the final chromophore. This extension results in a bathochromic shift (a shift to a longer wavelength) and often a higher molar absorptivity, leading to a more sensitive assay. DMACA is known to produce a blue or gray color and is considered more sensitive than DMABA for certain analytes, such as proanthocyanidins.

Conclusion

From its origin as a simple urine test developed by Paul Ehrlich over a century ago, p-dimethylaminobenzaldehyde has evolved into an indispensable tool in the analyst's arsenal. Its simple yet elegant reaction mechanism, forming an intensely colored product with a wide range of important analytes, has ensured its enduring relevance. Whether used in a test tube for a rapid microbiological screen, in a spectrophotometer for clinical diagnostics, or pumped through a reactor in a sophisticated HPLC system, DMABA provides a reliable, cost-effective, and robust method for chemical derivatization. The continued application and adaptation of this classic reagent are a testament to its remarkable versatility and a powerful reminder that foundational chemical principles remain at the heart of modern analytical science.

References

- Ehrlich's reagent. Grokipedia.

- Ehrlich's reagent. Wikipedia.

- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.

- Ehrlich Reagent: Definition, Prepar

- Ehrlich Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.

- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article.

- The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize. PMC - NIH.

- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed.

- p-Dimethylaminobenzaldehyde.

- para-Dimethylaminobenzaldehyde. Wikipedia.

- p-Dimethylaminobenzaldehyde: preliminary investigations into a novel reagent for the detection of latent fingermarks on paper surfaces. Analytical Methods (RSC Publishing).

- Derivatization Techniques for Chrom

- cross-validation of analytical results obtained with different derivatiz

- Derivatization-Based Novel Chromatographic and Spectrophotometric Methods for the Simultaneous Determination of Gymnemic Acid and Resveratrol in Antidiabetic Polyherbal Formul

- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.

- (PDF) Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Ehrlich Reagent: Definition, Preparation, and Result [chemistrylearner.com]

- 7. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ehrlich's reagent - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. pickeringlabs.com [pickeringlabs.com]

- 12. p-Dimethylaminobenzaldehyde: preliminary investigations into a novel reagent for the detection of latent fingermarks on paper surfaces - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Harnessing DMABA-d6 NHS Ester for High-Precision Quantification of Primary Amines by Mass Spectrometry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Analytical Imperative for Derivatizing Primary Amines

Primary amines are ubiquitous in biological systems, forming the functional backbone of everything from neurotransmitters and amino acids to complex lipids like phosphatidylethanolamines (PEs).[1] Despite their biological significance, their intrinsic physicochemical properties often present a formidable challenge for sensitive and reproducible analysis by modern techniques like liquid chromatography-mass spectrometry (LC-MS). Many low-molecular-weight amines exhibit poor retention on common reversed-phase columns and, critically, often suffer from low ionization efficiency, making them difficult to detect at physiologically relevant concentrations.[2][3]

Chemical derivatization offers an elegant and powerful solution to this problem. By covalently attaching a chemical tag to the primary amine, we can dramatically alter its properties to enhance analytical performance.[4] The N-hydroxysuccinimide (NHS) ester of 4-(dimethylamino)benzoic acid (DMABA) is one such reagent, designed to react specifically with primary amines to introduce a stable, readily ionizable moiety.[5] This guide focuses on its deuterated analogue, DMABA-d6 NHS ester, a critical tool that serves as a stable isotope-labeled (SIL) internal standard, unlocking a superior level of accuracy and precision in quantitative workflows.[6][7]

The Derivatization Reaction: Mechanism and Critical Parameters

The efficacy of any derivatization strategy hinges on a predictable and high-yield chemical reaction. The conjugation of an NHS ester to a primary amine is a robust example of nucleophilic acyl substitution.

The Reaction Mechanism

The process is initiated by the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate. This intermediate subsequently collapses, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[8]

Caption: Mechanism of this compound reaction with a primary amine.

The Decisive Role of pH

The single most critical parameter governing the success of this reaction is pH.[8] The reaction rate is a delicate balance between two competing processes: the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester by water.

-

Low pH (<7.0): Primary amines exist in their protonated form (R-NH₃⁺). This protonation renders the amine non-nucleophilic, drastically slowing or preventing the derivatization reaction.[8]

-

Optimal pH (8.0-8.5): In this range, a sufficient population of the primary amine is deprotonated (R-NH₂) and thus highly nucleophilic. This significantly accelerates the rate of aminolysis over hydrolysis, maximizing the yield of the desired conjugate.[9][10]

-

High pH (>9.0): While the amine is fully deprotonated, the rate of NHS ester hydrolysis increases exponentially. This rapid degradation of the reagent can lead to a significant reduction in derivatization efficiency.[8]

Table 1: Influence of pH on NHS Ester Stability This table highlights the hydrolytic instability of the NHS ester, emphasizing the need for prompt use after reconstitution and careful pH control during the reaction.

| pH | Temperature | Approximate Half-life of NHS Ester |

| 7.0 | 4°C | 4-5 hours |

| 8.5 | Room Temperature | ~30-180 minutes |

| 8.6 | 4°C | ~10 minutes |

| >9.0 | Room Temperature | Minutes |

| Source: Data synthesized from multiple sources.[8] |

The Power of a Deuterated Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is added to every sample, calibrator, and quality control to correct for variations in sample preparation, injection volume, and matrix effects.[6] A stable isotope-labeled internal standard is the gold standard for this purpose.

This compound is chemically identical to its non-deuterated ("light," d0) counterpart but is 6 Daltons heavier due to the substitution of six hydrogen atoms with deuterium on the dimethylamino group.[11][12] When used as an IS, it provides several key advantages:

-

Co-elution: It has nearly identical chromatographic behavior to the d0-derivatized analyte, ensuring both experience the same matrix effects during ionization. A minor retention time shift, known as the "chromatographic isotope effect," can sometimes be observed but is typically negligible.[6]

-

Correction for Variability: Any loss of analyte during sample extraction, or any suppression of the analyte signal during ionization, will be mirrored by the d6-IS. By measuring the ratio of the analyte (d0) to the IS (d6), these variations are effectively normalized.[6]

-

Minimized Isotopic Overlap: The 6 Da mass difference provides a clear separation in the mass spectrum, preventing interference from the natural isotopic distribution of the d0-analyte.[6]

Table 2: Impact of a Deuterated Internal Standard on Assay Performance

| Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Precision (%RSD) | 15-25% | <10% |

| Accuracy (%Bias) | ± 20-30% | ± 5-10% |

| Matrix Effect | High Variability | Significantly Reduced |

| Source: Representative data illustrating the benefits of a deuterated IS.[6] |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust methodology for the derivatization of primary amines (e.g., in a lipid extract) for relative quantification using DMABA-d0 and DMABA-d6 NHS esters.

Caption: General experimental workflow for primary amine derivatization.

Materials and Reagents

-

This compound

-

DMABA (d0) NHS ester[5]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[11]

-

Triethylamine (TEA)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH adjusted to 8.3[9]

-

Methanol, Chloroform, Acetonitrile, Isopropanol, Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Sample containing primary amines (e.g., lipid extract dried under nitrogen)

Reagent Preparation

-

DMABA-d0/d6 Stock Solutions: Prepare 10 mg/mL stock solutions of DMABA-d0 NHS ester and this compound in anhydrous DMSO. NHS esters are highly susceptible to hydrolysis, so use anhydrous solvent and protect from moisture. These solutions can be stored at -20°C for 1-2 months.[10]

-

Working Solutions: On the day of the experiment, dilute the stock solutions to the desired working concentration (e.g., 1 mg/mL) using anhydrous DMSO.

Derivatization Procedure

-

To a dried sample aliquot, add a known amount of the this compound working solution. This will serve as the internal standard.

-

Add the DMABA-d0 NHS ester working solution. A molar excess (e.g., 8-fold) of the derivatizing reagent relative to the estimated amount of analyte is a good starting point.[9]

-

Add a small volume of triethylamine to catalyze the reaction.[6]

-

Add reaction buffer to initiate the reaction. The final concentration of organic solvent (DMSO/DMF) should be kept low (<10%) if possible.

-

Vortex the mixture gently and incubate at room temperature for 30-60 minutes.[6]

-

Quench the reaction by adding a small volume of water to hydrolyze any remaining NHS ester.[6]

-

Dry the derivatized sample completely under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 90:10 Methanol:Water with 0.1% Formic Acid) for LC-MS analysis.[6]

LC-MS/MS Analysis

The DMABA tag provides a common fragment ion that is ideal for targeted analysis using precursor ion scanning or Multiple Reaction Monitoring (MRM).

Table 3: Typical LC-MS/MS Parameters

| Parameter | Typical Setting |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (50:50 v/v) with 0.1% Formic Acid |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Precursor Ion Scan for the protonated DMABA headgroup (e.g., m/z 165.1 for d0, m/z 171.1 for d6) |

| Collision Energy | Optimize for fragmentation of the DMABA-analyte conjugate |

| Source: Representative parameters based on established methods.[6] |

Troubleshooting and Expert Insights

-

Issue: Low Derivatization Yield.

-

Cause & Solution: The NHS ester reagent may have hydrolyzed. Ensure it was stored properly and dissolved in anhydrous solvent immediately before use. Check the pH of the reaction buffer; it must be in the 8.0-8.5 range.[8] Avoid buffers containing primary amines, such as Tris, as they will compete with the analyte for the reagent.[10]

-

-

Issue: Poor Peak Shape or Signal Reproducibility.

-

Cause & Solution: This often points to issues corrected by an internal standard. Ensure the DMABA-d6 IS is added at the very beginning of the sample preparation process. Inconsistent drying or reconstitution steps can also lead to variability.

-

-

Issue: Retention Time Mismatch between d0 and d6 Peaks.

-

Cause & Solution: A slight chromatographic isotope effect can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[6] This is usually minor and acceptable. If the shift is significant, it may indicate that the LC gradient is too fast; slowing the gradient can often improve co-elution.

-

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a scientifically rigorous framework for the derivatization and quantification of primary amines. By improving ionization efficiency and, most importantly, correcting for analytical variability, this methodology empowers researchers to achieve the high levels of precision, accuracy, and trustworthiness required in drug development and advanced biological research. The protocols and principles outlined in this guide serve as a robust foundation for the successful implementation of this powerful analytical strategy.

References

- A Researcher's Guide to Deuterated 4-Dimethylaminobenzoic Acid Analogues in Quantitative Mass Spectrometry. (n.d.). Benchchem.

- This compound - Biochemicals - CAT N°: 11218. (n.d.). Bertin Bioreagent.

- This compound | Stable Isotope. (n.d.). MedchemExpress.com.

- This compound | CAS 1175002-04-6. (n.d.). Cayman Chemical | Biomol.com.

- This compound | Stable Isotope. (n.d.). MedchemExpress.com.

- This compound. (n.d.). MedChemExpress (MCE) Life Science Reagents.

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

- Deuteration of Amines and Amides Based on DCL™ - Deuterium Technology Platform. (n.d.). BOC Sciences.

-

Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. (2013). PubMed Central. Retrieved from [Link]

- DMABA-d4 NHS ester | Stable Isotope. (n.d.). MedchemExpress.com.

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). Benchchem.

-

A general, versatile and divergent synthesis of selectively deuterated amines. (2021). PubMed Central. Retrieved from [Link]

-

A General, Versatile and Divergent Synthesis of Selectively Deuterated Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023). PubMed. Retrieved from [Link]

- Analytical Applications of Gas-Phase Ion Chemistry Enabled by Mass Spectrometry. (2024). ResearchGate.

Sources

- 1. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 4. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. lumiprobe.com [lumiprobe.com]

- 11. This compound | CAS 1175002-04-6 | Cayman Chemical | Biomol.com [biomol.com]

- 12. clearsynth.com [clearsynth.com]

Introduction: The Role of Isotope Labeling in Advanced Bioanalysis

An In-depth Technical Guide to 4-(Dimethylamino)benzoic acid-d6 N-succinimidyl ester (DMABA-d6 NHS ester)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, stable isotope-labeled compounds are indispensable tools. They serve as ideal internal standards for quantitative mass spectrometry, enabling precise measurement by correcting for sample loss and ionization variability. Furthermore, the strategic incorporation of deuterium can subtly alter pharmacokinetic profiles, a strategy known as "deuterium switching," which has gained significant attention for its potential to improve drug metabolism and safety.[1][2]

This guide focuses on a specific and powerful deuterated reagent: 4-(Dimethylamino)benzoic acid-d6 N-succinimidyl ester (this compound) . This molecule is the deuterium-labeled form of DMABA NHS ester and is primarily utilized as a derivatizing agent for the sensitive and specific analysis of amine-containing biomolecules, particularly phosphatidylethanolamine (PE) lipids, by mass spectrometry.[3][4] Its structure incorporates a highly reactive N-hydroxysuccinimide (NHS) ester group, which efficiently targets primary amines, and a tertiary amine group that promotes strong ionization, significantly enhancing detection. The six deuterium atoms on the dimethylamino group provide a distinct mass shift, making it an excellent internal standard for quantitative studies when used alongside its non-deuterated counterpart.[4]

This document provides a comprehensive overview of the physical, chemical, and practical characteristics of this compound, offering field-proven insights into its application, handling, and the causality behind its use in advanced analytical workflows.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a reagent's fundamental properties is critical for its effective application. This compound is typically a crystalline solid at room temperature.[4][5] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate | [5] |

| Synonyms | 4-[di(methyl-d3)amino]-benzoic acid, 2,5-dioxo-1-pyrrolidinyl ester; N-Succinimidyl 4-(dimethylamino)benzoate-d6 | [4] |